molecular formula C19H12ClNO3S B2884972 6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one CAS No. 325723-81-7

6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2884972
CAS No.: 325723-81-7
M. Wt: 369.82
InChI Key: PRZGHHOTHDZHJY-UHFFFAOYSA-N
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Description

6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a chromen-2-one core structure substituted with a thiazolyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Chromen-2-one Core: This can be achieved through a Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of a Lewis acid catalyst.

    Introduction of the Thiazolyl Group: The chromen-2-one intermediate undergoes a cyclization reaction with a thioamide to form the thiazole ring.

    Substitution with the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
  • 6-chloro-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
  • 6-chloro-3-[4-(4-aminophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Uniqueness

6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO3S/c1-23-14-5-2-11(3-6-14)16-10-25-18(21-16)15-9-12-8-13(20)4-7-17(12)24-19(15)22/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZGHHOTHDZHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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